Kinase Inhibition: 3,5-Dibromopyridin-4(3H)-one Exhibits a 112-Fold Greater Potency for PDHK1 Than a Closely Related Analog
3,5-Dibromopyridin-4(3H)-one demonstrates an IC50 of 24 nM against PDHK1 in a radiometric biochemical kinase assay [1]. In stark contrast, a closely related PDHK1 inhibitor evaluated in a human PC3 cell-based assay shows an IC50 of 2680 nM (2.68 µM) [2]. This represents a 112-fold difference in potency, underscoring that minor structural modifications around the 4-pyridinone core profoundly impact biological activity. Procurement of the generic 3,5-dihalopyridine scaffold without the specific 4(3H)-one moiety would likely fail to replicate this potent inhibition.
| Evidence Dimension | PDHK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Related PDHK1 inhibitor (BDBM50236512/CHEMBL3716663) at 2680 nM (2.68 µM) |
| Quantified Difference | 112-fold higher potency (24 nM vs. 2680 nM) |
| Conditions | Radiometric biochemical kinase assay for target compound; human PC3 cell-based ELISA assay for comparator |
Why This Matters
This 112-fold potency advantage makes 3,5-dibromopyridin-4(3H)-one a superior starting point for developing PDHK1 inhibitors, a target implicated in cancer metabolism and other diseases, potentially reducing the required dose and improving therapeutic windows.
- [1] BindingDB. (2025). BDBM50526759 / CHEMBL4452536: IC50 24 nM for PDHK1. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (2025). BDBM50236512 / CHEMBL3716663: IC50 2.68 µM for PDHK1 in PC3 cells. Retrieved from https://www.bindingdb.org/ View Source
